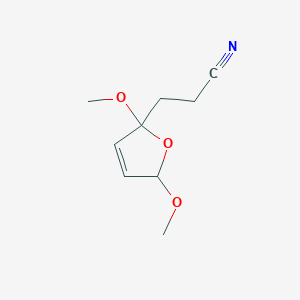
2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions, a methyl group at the 1 position, and a ketone group at the 4 position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one can be achieved through several synthetic routes. One common method involves the chlorination of 1-methyl-3,6-dihydropyridin-4(1H)-one using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is typically carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective chlorination at the 2 and 5 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the desired product. The use of automated systems and advanced analytical techniques ensures the efficient and safe production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 2,5-dichloro-1-methyl-3,6-dihydropyridin-4-ol.
Substitution: The chlorine atoms at the 2 and 5 positions can be substituted with other functional groups such as alkyl, aryl, or amino groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkyl halides, aryl halides, and amines are used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of pyridine derivatives with higher oxidation states.
Reduction: Formation of 2,5-dichloro-1-methyl-3,6-dihydropyridin-4-ol.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The presence of chlorine atoms and the ketone group can influence the compound’s reactivity and binding affinity to these targets, modulating its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dichloropyridine: Lacks the methyl and ketone groups, resulting in different chemical and biological properties.
1-Methyl-3,6-dihydropyridin-4(1H)-one: Lacks the chlorine atoms, leading to variations in reactivity and applications.
2,5-Dichloro-4-pyridone:
Uniqueness
2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one is unique due to the combination of chlorine atoms, a methyl group, and a ketone group on the pyridine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
1624262-49-2 |
|---|---|
Molekularformel |
C6H9Cl2NO |
Molekulargewicht |
182.04 g/mol |
IUPAC-Name |
2,5-dichloro-1-methylpiperidin-4-one |
InChI |
InChI=1S/C6H9Cl2NO/c1-9-3-4(7)5(10)2-6(9)8/h4,6H,2-3H2,1H3 |
InChI-Schlüssel |
RKBQLVUHMNKYEG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(C(=O)CC1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B11780775.png)

![1-(6-Methoxybenzo[D]oxazol-2-YL)ethanamine](/img/structure/B11780788.png)

![3-[[4-(6-amino-7H-purin-8-yl)phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B11780800.png)









